

Validating Computational Models for 2-Nitroazobenzene: A Comparative Guide

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Compound of Interest

Compound Name: 2-Nitroazobenzene

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A detailed comparison of experimental data versus computational predictions for the physicochemical, spectroscopic, and toxicological properties of **2-Nitroazobenzene**, providing researchers, scientists, and drug development professionals with a guide to the accuracy and applicability of in silico modeling for this compound and its derivatives.

This guide provides a comprehensive analysis of the validation of computational models for predicting the properties of **2-Nitroazobenzene**. By juxtaposing experimental data with predictions from various computational methods, we aim to offer a clear perspective on the strengths and limitations of in silico approaches in the context of drug development and chemical research.

Physicochemical Properties: A Tale of Two Data Sets

The fundamental physical and chemical characteristics of a molecule are crucial for its development and application. Here, we compare the available experimental data for **2-Nitroazobenzene** with predictions that can be derived from computational models.

Property	Experimental Value	Computational Prediction	Method
Melting Point	42 - 44 °C	Data Not Available	N/A
Boiling Point	153 °C at 31 hPa	Data Not Available	N/A
Water Solubility	Data Not Available	Data Not Available	N/A

Note: The experimental melting and boiling points are sourced from a safety data sheet which primarily pertains to 2-Nitrobenzaldehyde, and thus should be considered with caution for **2-Nitroazobenzene**.

Spectroscopic Analysis: Unveiling Molecular Fingerprints

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing details about its structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting these spectra. While specific experimental spectra for **2-Nitroazobenzene** are not readily available in the searched literature, studies on similar molecules like 2-nitro-2'-hydroxy-5'-methylazobenzene have demonstrated excellent agreement between experimental and DFT-calculated spectra.^{[1][2]}

Spectroscopic Property	Experimental Data	Computational Prediction (Methodology)
UV-Vis Absorption	Not available. General azobenzene derivatives show two main absorption bands: a strong π - π^* transition and a weaker n - π^* transition. For nitroaromatic compounds, absorptions are typically observed around 250 nm and 300-350 nm.[3][4][5]	Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_{max}).[6]
Infrared (IR) Spectroscopy	Not available. Characteristic peaks for the nitro group (NO_2) are expected around 1550 cm^{-1} (asymmetric stretch) and 1350 cm^{-1} (symmetric stretch). Aromatic C-H stretching vibrations are typically observed above 3000 cm^{-1} . [7]	DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks in an IR spectrum. The results are often scaled to better match experimental values.[8]

Experimental Protocols:

Spectroscopic Analysis (General Procedure):

- UV-Vis Spectroscopy:** A solution of the compound in a suitable solvent (e.g., ethanol, cyclohexane) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelengths of maximum absorbance (λ_{max}) are recorded.
- Infrared (IR) Spectroscopy:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, and the frequencies at which the molecule absorbs the radiation are recorded.

Toxicological Assessment: Predicting Harm with QSAR

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For nitroaromatic compounds, numerous QSAR models have been developed to predict acute toxicity, often expressed as the median lethal dose (LD50).^{[9][10][11][12]}

Toxicological Endpoint	Experimental Value	Computational Prediction	Method
Acute Oral Toxicity (LD50, rat)	Data Not Available	Can be predicted using various QSAR models for nitroaromatic compounds.	QSAR

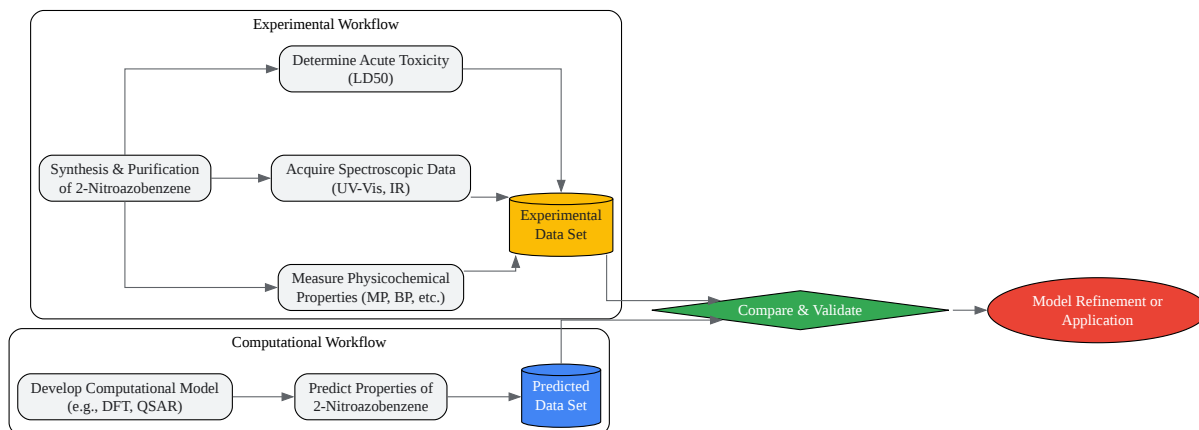
Experimental Protocols:

Acute Oral Toxicity (LD50) Study (General OECD Guideline):

- **Animal Model:** Typically, young adult rats of a specific strain are used.
- **Dose Administration:** The test substance is administered in a single oral dose to several groups of animals, with each group receiving a different dose level.
- **Observation:** The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
- **LD50 Calculation:** The LD50 value, which is the statistically estimated dose that would cause death in 50% of the animals, is calculated from the mortality data.

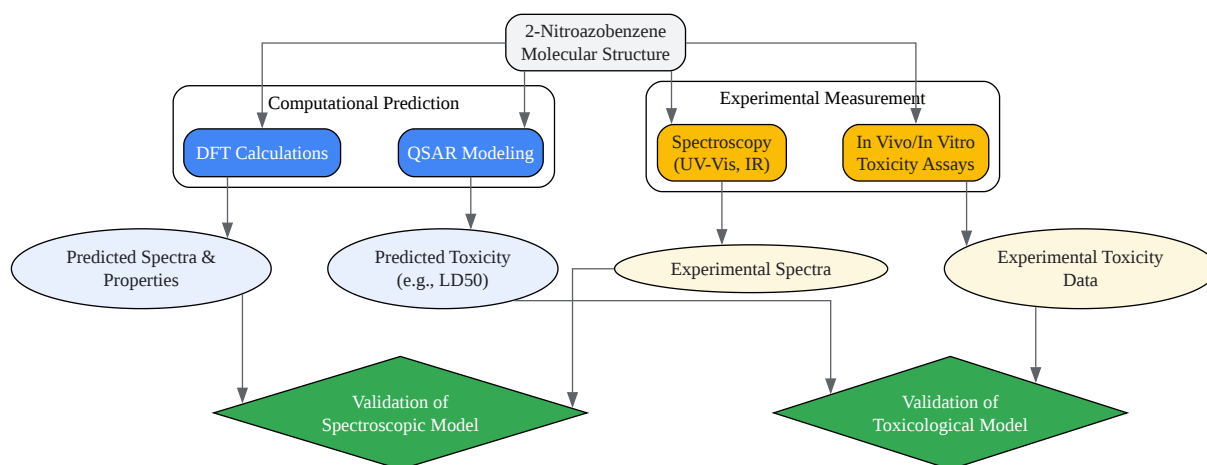
Visualizing the Validation Workflow

The process of validating a computational model against experimental data is a critical step in ensuring the reliability of in silico predictions. The following diagrams illustrate the typical workflows for validating spectroscopic and toxicological models.



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A generalized workflow for the validation of computational models.



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Logical flow for comparing computational and experimental data.

Conclusion

The validation of computational models is paramount for their effective use in scientific research and drug development. For **2-Nitroazobenzene**, while a complete set of experimental data for direct comparison is not readily available in the public domain, the methodologies for both experimental determination and computational prediction of its properties are well-established. Studies on analogous compounds suggest that modern computational methods, such as DFT for spectroscopic properties and QSAR for toxicity, can provide valuable and reasonably accurate predictions. However, the lack of specific experimental data for **2-Nitroazobenzene** highlights a data gap and underscores the continued importance of experimental work to build robust and reliable computational models. Researchers are encouraged to use the general principles and workflows outlined in this guide to critically evaluate and validate computational predictions for their specific molecules of interest.

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